Structural Deviation from the 5-Alkoxy Pharmacophore: Absence of Validated Nootropic Activity
The established SAR for nootropic activity in 1-arylsulfonyl-2-pyrrolidinones demonstrates that maximum potency requires a 5-ethoxy substituent [1]. Compound 41 (RU 47067; 5-isopropoxy-1-[3-(trifluoromethyl)phenylsulfonyl]-2-pyrrolidinone; CAS 111711-92-3) was selected for advanced preclinical evaluation based on potent anti-amnesic and antihypoxic activity superior to piracetam and aniracetam [REFS-1, REFS-2]. The target compound lacks any 5-alkoxy substituent, instead bearing a 2-hydroxy-3-sulfonylpropyl group on the pyrrolidinone nitrogen . This structural dissimilarity places the target compound outside the validated nootropic SAR space, meaning its biological profile is likely fundamentally different from and cannot be predicted by the activity of RU 47067.
| Evidence Dimension | Reversal of electroconvulsive shock (ECS)-induced amnesia in mice (active dose range) |
|---|---|
| Target Compound Data | No published data available; compound lacks the 5-alkoxy moiety essential for activity |
| Comparator Or Baseline | RU 47067 (CAS 111711-92-3): active across a broad dose range, superior to piracetam and aniracetam in potency, efficacy, and dose-range breadth [REFS-1, REFS-2] |
| Quantified Difference | Not quantifiable (structural incomparability); target compound falls outside the SAR series of 58 characterized analogs |
| Conditions | Mouse ECS-induced amnesia model; scopolamine-induced amnesia; antihypoxic assays (Toja et al., 1991) |
Why This Matters
A user seeking nootropic activity must not assume activity based on the arylsulfonyl-2-pyrrolidinone scaffold alone; procurement of the target compound should be driven by alternative hypotheses (e.g., the hydroxypropyl linker as a metabolic handle or solubilizing group).
- [1] Toja E, Gorini C, Zirotti C, Barzaghi F, Galliani G. Amnesia-reversal activity of a series of 5-alkoxy-1-arylsulfonyl-2-pyrrolidinones. European Journal of Medicinal Chemistry. 1991;26(4):403-413. View Source
- [2] Toja E, Galliani G. RU 47067. Drugs of the Future. 1991;16(4):321. View Source
